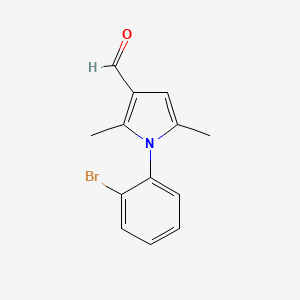

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

BenchChem offers high-quality 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO/c1-9-7-11(8-16)10(2)15(9)13-6-4-3-5-12(13)14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJLVJTIMOZSLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=CC=C2Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358228 | |

| Record name | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662154-13-4 | |

| Record name | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical Guide to 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Pyrrole-based structures are foundational scaffolds in numerous natural products and pharmaceuticals, prized for their diverse biological activities.[1][2] This document details the compound's physicochemical properties, provides a validated two-step synthetic pathway involving the Paal-Knorr synthesis and Vilsmeier-Haack reaction, and explores its potential applications in drug discovery. Detailed experimental protocols, mechanistic insights, and predicted spectroscopic data are presented to support researchers in the synthesis and utilization of this valuable molecular building block.

Introduction

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds, including natural products and marketed drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, such as anti-inflammatory, anticancer, antiviral, and antioxidant properties.[1] The introduction of a carbaldehyde group at the 3-position of the pyrrole ring creates a versatile chemical handle. This aldehyde functionality can readily participate in a variety of chemical transformations, making pyrrole-3-carbaldehydes key intermediates for the synthesis of more complex, medicinally relevant heterocyclic systems.[3]

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a polysubstituted pyrrole derivative. Its structure combines several key features:

-

An N-aryl pyrrole core , which is a common motif in bioactive molecules.

-

Methyl groups at positions 2 and 5, which enhance the electron-donating nature of the pyrrole ring, influencing its reactivity.

-

A carbaldehyde group at position 3, providing a reactive site for further synthetic modifications.

-

A 2-bromophenyl substituent on the nitrogen atom, which introduces steric and electronic factors that can modulate biological activity and provides a potential site for cross-coupling reactions.

This guide serves as a detailed resource for professionals engaged in the synthesis and application of this compound, providing both theoretical grounding and practical, field-proven methodologies.

Physicochemical and Spectroscopic Data

Compound Properties

A specific CAS number for 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is 662154-13-4 .[4] For reference, the closely related para-isomer, 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, has the CAS number 347331-78-6.[5][6]

| Property | Value | Source |

| CAS Number | 662154-13-4 | [4] |

| Molecular Formula | C₁₃H₁₂BrNO | Calculated |

| Molecular Weight | 278.15 g/mol | Calculated |

| Appearance | Expected to be a solid | [4] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) | Inferred |

Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted based on the compound's structure and analysis of similar molecules.[7][8][9]

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~9.7-9.9 ppm (s, 1H): Aldehyde proton (-CHO).

-

δ ~7.7-7.8 ppm (d, 1H): Aromatic proton on the bromophenyl ring, ortho to the bromine.

-

δ ~7.2-7.5 ppm (m, 3H): Remaining aromatic protons on the bromophenyl ring.

-

δ ~6.7-6.8 ppm (s, 1H): Pyrrole ring proton at C4.

-

δ ~2.3-2.4 ppm (s, 3H): Methyl protons at C2 of the pyrrole ring.

-

δ ~2.1-2.2 ppm (s, 3H): Methyl protons at C5 of the pyrrole ring.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~185-187 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~120-140 ppm: Aromatic and pyrrole ring carbons. The carbon attached to bromine will be in the lower end of this range (~122 ppm), while the ipso-carbon attached to the nitrogen will be around 138 ppm.

-

δ ~10-15 ppm: Methyl carbons.

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

~1660-1680 cm⁻¹: Strong C=O stretch from the aldehyde.

-

~2820 and 2720 cm⁻¹: C-H stretches characteristic of aldehydes (Fermi resonance).

-

~1400-1500 cm⁻¹: C=C stretching from the aromatic and pyrrole rings.

-

~750-800 cm⁻¹: C-Br stretching.

-

-

Mass Spectrometry (MS):

-

M⁺ and [M+2]⁺: Characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) with approximately 1:1 intensity ratio. Expected m/z at ~277 and ~279.

-

Synthesis and Mechanism

The synthesis of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is most efficiently achieved via a two-step sequence. This approach leverages two classic and reliable named reactions in heterocyclic chemistry.

Retrosynthetic Analysis and Workflow

The target molecule can be disconnected at the C-C bond of the formyl group, pointing to a formylation reaction on a pre-formed pyrrole ring. The pyrrole ring itself can be disconnected to reveal a 1,4-dicarbonyl compound and a primary amine, indicating a Paal-Knorr synthesis.

Caption: Mechanism of the Paal-Knorr pyrrole synthesis.

Step 2: Vilsmeier-Haack Formylation

The second step is the formylation of the electron-rich pyrrole ring using the Vilsmeier-Haack reaction. [10]This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). [11]The pyrrole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent (a chloroiminium ion). [12]Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde product. [10]

-

Mechanism: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. [11]The pyrrole ring attacks this reagent in an electrophilic aromatic substitution. The resulting intermediate eliminates chloride and is then hydrolyzed during aqueous workup to afford the carbaldehyde. [11][12]

Caption: Mechanism of the Vilsmeier-Haack reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-hexanedione (1.0 eq.), 2-bromoaniline (1.05 eq.), and glacial acetic acid (as solvent).

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing ice-water, which should precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure pyrrole intermediate.

Protocol 2: Synthesis of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

-

Vilsmeier Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (used as both reagent and solvent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 eq.) dropwise while stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve the 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole (1.0 eq.) from the previous step in a minimal amount of DMF and add it dropwise to the cold Vilsmeier reagent solution.

-

Heating: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour, then heat to 60-70 °C for 4-6 hours. [13]Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is ~7-8. [11]Stir for 30 minutes.

-

Extraction & Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the final product.

Reactivity and Potential Applications in Drug Development

The title compound is a valuable scaffold for the development of novel therapeutic agents.

-

Chemical Reactivity: The aldehyde group is a key functional handle for various transformations:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to a primary alcohol.

-

Reductive amination to synthesize various secondary and tertiary amines.

-

Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

-

Condensation reactions with hydrazines, hydroxylamines, or other nucleophiles to form hydrazones, oximes, and other heterocyclic systems. [3]

-

-

Potential Therapeutic Applications: Pyrrole derivatives are integral to many areas of drug discovery. [2] * Anticancer Agents: Many pyrrole-containing compounds have demonstrated significant anticancer activity. The scaffold can be decorated with various functional groups to optimize binding to biological targets like kinases or DNA. [1] * Anti-inflammatory Agents: Pyrrole derivatives have been investigated as inhibitors of inflammatory pathways. [1][2] * Neurological Disorders: The N-aryl pyrrole motif is present in molecules designed to target enzymes and receptors implicated in neurodegenerative diseases like Alzheimer's.

-

Antibacterial and Antifungal Agents: The pyrrole core is a common feature in antimicrobial compounds. [1] The presence of the 2-bromophenyl group also allows for further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of a large library of analogues for structure-activity relationship (SAR) studies.

-

Conclusion

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a strategically important synthetic intermediate with high potential in medicinal chemistry and materials science. This guide has outlined its key properties and provided a robust, well-documented synthetic route based on the Paal-Knorr synthesis and Vilsmeier-Haack formylation. The detailed protocols and mechanistic discussions offer a solid foundation for researchers to synthesize and utilize this compound in the development of novel, high-value molecules for a range of scientific applications.

References

-

Singh, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Available at: [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Kaur, H., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

-

Bansal, R., & Singh, R. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). International Journal of Trend in Scientific Research and Development. Available at: [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Available at: [Link]

- Akbaşlar, D., et al. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies.

-

Rohit Chemistry. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of compound 3a. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Available at: [Link]

- ResearchGate. (n.d.). Synthetic approaches for pyrrole-3-carbaldehydes.

-

SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum of Pyrrole. Available at: [Link]

-

PubChem. (n.d.). 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. Available at: [Link]

-

Abraham, R. J., et al. (n.d.). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

SpectraBase. (n.d.). 1H-pyrrole-3-carbaldehyde. Available at: [Link]

-

北京欣恒研科技有限公司. (n.d.). 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Available at: [Link]

-

Pharmaffiliates. (n.d.). 5-Bromo-1H-pyrrole-3-carbaldehyde. Available at: [Link]

-

Ataman Kimya. (n.d.). PYRROLE. Available at: [Link]

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. scitechnol.com [scitechnol.com]

- 3. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 4. You are being redirected... [hit2lead.com]

- 5. echemi.com [echemi.com]

- 6. 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde - CAS:347331-78-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

An In-depth Technical Guide to 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Synthesis, Properties, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the synthetic pyrrole derivative, 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. As a Senior Application Scientist, this document synthesizes established chemical principles and data from analogous structures to present a comprehensive profile of the target molecule, focusing on its synthesis, predicted chemical properties, and potential applications in research and development.

Introduction and Molecular Overview

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a polysubstituted aromatic heterocyclic compound. Its structure is characterized by a central 1H-pyrrole ring, a five-membered aromatic heterocycle containing one nitrogen atom. The pyrrole core is substituted at the nitrogen (position 1) with a 2-bromophenyl group, at positions 2 and 5 with methyl groups, and at position 3 with a carbaldehyde (formyl) group.

The strategic placement of these functional groups—a reactive aldehyde, a sterically influencing and electronically modifying bromophenyl group, and stabilizing methyl groups—makes this molecule a versatile building block in medicinal chemistry and materials science. Pyrrole-based structures are integral to numerous natural products and pharmaceuticals, and the aldehyde functionality serves as a key handle for further chemical transformations.

Predicted Physicochemical and Spectroscopic Properties

While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on data from structurally similar compounds, such as 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde[1].

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₃H₁₂BrNO | Based on atomic composition. |

| Molecular Weight | 278.15 g/mol | Calculated from the molecular formula. |

| Melting Point | 110-125 °C | Analogy with 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (m.p. 117-119 °C)[1]. The ortho-bromo substitution may slightly alter crystal packing compared to the para-isomer. |

| Appearance | Off-white to yellow solid | Typical for functionalized pyrrole compounds[2]. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone). Insoluble in water. | General solubility characteristics of N-aryl pyrroles. |

| XLogP3 | ~3.7 | Predicted based on the lipophilicity of the constituent groups[1]. |

Spectroscopic Profile (Predicted)

-

¹H NMR (in CDCl₃):

-

Aldehyde Proton (-CHO): A singlet is expected around δ 9.5-10.0 ppm. For similar structures, this peak appears at ~9.7-9.9 ppm[3].

-

Aromatic Protons (bromophenyl ring): A series of multiplets between δ 7.2-7.8 ppm. The ortho-substitution pattern will lead to a complex splitting pattern.

-

Pyrrole Proton (H-4): A singlet expected around δ 6.7-7.0 ppm[2].

-

Methyl Protons (-CH₃): Two distinct singlets for the C2- and C5-methyl groups, likely appearing between δ 2.0-2.5 ppm[2].

-

-

¹³C NMR (in CDCl₃):

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1680 cm⁻¹[3].

-

C-H Stretch (Aromatic/Vinylic): Signals above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

-

C-N and C-C Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region.

-

Synthesis Methodology: A Two-Stage Approach

The synthesis of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is logically achieved through a two-step sequence involving the formation of the core pyrrole ring followed by the introduction of the aldehyde group. This approach leverages two powerful and well-documented named reactions in organic chemistry.

-

Paal-Knorr Pyrrole Synthesis: Formation of the N-substituted pyrrole ring.

-

Vilsmeier-Haack Reaction: Formylation of the electron-rich pyrrole ring.

Step 1: Paal-Knorr Synthesis of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole

The Paal-Knorr synthesis is a classic and efficient method for constructing a pyrrole ring by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions[4][5][6].

Reaction: Hexane-2,5-dione + 2-Bromoaniline → 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole

Mechanism Rationale: The reaction proceeds via the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring[5][6]. The use of a weak acid catalyst, such as acetic acid, facilitates the dehydration steps without promoting side reactions like furan formation[4].

Experimental Protocol (Exemplary):

-

To a round-bottom flask, add hexane-2,5-dione (1.0 eq) and 2-bromoaniline (1.05 eq).

-

Add glacial acetic acid as the solvent and catalyst.

-

Heat the mixture to reflux (approx. 118 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water to precipitate the product.

-

Filter the crude solid, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the premier method for formylating electron-rich aromatic and heteroaromatic compounds[7][8][9]. The pyrrole ring is highly activated towards electrophilic aromatic substitution, making it an ideal substrate.

Reaction: 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole + Vilsmeier Reagent → 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Mechanism Rationale: The reaction involves two key stages. First, the Vilsmeier reagent, a chloroiminium ion, is formed in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃)[9][10]. Second, the electron-rich pyrrole ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis during aqueous workup yields the final aldehyde product[7][8]. Substitution occurs at the C-3 position, as the C-2 and C-5 positions are blocked by methyl groups.

Experimental Protocol (Exemplary):

-

In a flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) in an ice bath (0 °C).

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, keeping the temperature below 10 °C. Stir for 30 minutes to form the Vilsmeier reagent.

-

Dissolve the 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole (1.0 eq) from Step 1 in DMF and add it dropwise to the cold Vilsmeier reagent solution.

-

Allow the reaction to warm to room temperature and then heat to 40-60 °C for 1-3 hours, monitoring by TLC.

-

Cool the mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain the target aldehyde.

Chemical Reactivity and Potential Applications

The chemical utility of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde stems from its two primary reactive sites: the aldehyde group and the bromo-substituted phenyl ring.

-

Aldehyde Group Chemistry: The formyl group is a gateway to a vast array of chemical transformations, including:

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To yield the primary alcohol.

-

Reductive Amination: To synthesize various secondary and tertiary amines.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: With amines, hydrazines, or active methylene compounds to form imines, hydrazones, and other complex heterocyclic systems[11].

-

-

Bromophenyl Group Chemistry: The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: To form C-C bonds with boronic acids.

-

Heck Coupling: To form C-C bonds with alkenes.

-

Buchwald-Hartwig Amination: To form C-N bonds.

-

This dual reactivity makes the molecule a valuable scaffold in drug discovery for creating libraries of complex derivatives to probe biological targets. Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties[2][12].

Conclusion

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde represents a well-defined chemical entity with significant potential as an intermediate in synthetic organic chemistry. Its preparation relies on robust and high-yielding classical reactions. The presence of orthogonal reactive handles—the aldehyde and the aryl bromide—provides chemists and drug development professionals with a versatile platform for the synthesis of novel, complex molecules for evaluation in biological and material science applications.

References

-

Vilsmeier-Haack Reaction | NROChemistry. [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. [Link]

-

Vilsmeier haack rxn | PPTX - Slideshare. [Link]

-

Vilsmeier–Haack reaction - Wikipedia. [Link]

-

Paal–Knorr synthesis - Wikipedia. [Link]

-

Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. [Link]

-

Paal–Knorr synthesis of pyrrole - Química Organica.org. [Link]

-

Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies - ACG Publications. [Link]

-

1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. [Link]

-

Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes - The Royal Society of Chemistry. [Link]

-

One-pot sequential multicomponent reaction between: In situ generated aldimines and succinaldehyde: Facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - ResearchGate. [Link]

-

One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC - NIH. [Link]

-

Supporting Information. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - MDPI. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. acgpubs.org [acgpubs.org]

- 3. rsc.org [rsc.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

This guide provides a comprehensive technical overview of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a substituted N-aryl pyrrole of significant interest in synthetic chemistry. While specific experimental data for this exact ortho-bromo isomer is not extensively documented in publicly available literature, its synthesis and characterization can be confidently projected based on well-established chemical principles and extensive data on its isomers and analogues. This document is intended for researchers, chemists, and professionals in drug development, offering insights into its synthesis, structural properties, and potential applications.

Core Molecular Profile

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde belongs to the class of N-aryl pyrroles, which are pivotal scaffolds in medicinal chemistry and materials science. The core structure consists of a pyrrole ring substituted at the nitrogen atom with a 2-bromophenyl group, methylated at positions 2 and 5, and featuring a carbaldehyde (formyl) group at position 3. The steric hindrance and electronic effects of the ortho-bromo substituent are predicted to influence the molecule's conformation and reactivity compared to its meta and para isomers.

Physicochemical Properties

The fundamental properties of the molecule are summarized below. The molecular weight is identical to its isomers, such as the commercially available 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂BrNO | (Calculated) |

| Molecular Weight | 278.15 g/mol | (Calculated)[1] |

| Exact Mass | 277.0102 g/mol | (Calculated)[1] |

| CAS Number | Not available | (Searched) |

| Predicted XLogP3 | ~3.7 | (Analog Estimation)[1] |

| Predicted Melting Point | Not available | (Data not found) |

Strategic Synthesis and Mechanistic Rationale

The synthesis of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be logically achieved through a robust, two-step sequence. This pathway involves the initial construction of the N-aryl pyrrole core via the Paal-Knorr synthesis, followed by electrophilic formylation to introduce the aldehyde functionality.

Caption: Proposed two-step synthesis workflow.

Step 1: Paal-Knorr Synthesis of the Pyrrole Core

The Paal-Knorr synthesis is a classic and highly effective method for constructing pyrrole rings.[2] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[2] In this case, 2,5-hexanedione serves as the dicarbonyl precursor, and 2-bromoaniline provides the N-aryl substituent.

Mechanism Rationale: The reaction is typically acid-catalyzed. The amine nitrogen attacks the protonated carbonyl carbons, leading to the formation of a hemiaminal, which then cyclizes. Subsequent dehydration steps yield the aromatic pyrrole ring. The choice of an acid catalyst like acetic acid or a Lewis acid is crucial for facilitating the dehydration steps without promoting unwanted side reactions.[2][3]

Caption: Mechanism of the Paal-Knorr reaction.

Experimental Protocol (Adapted from general procedures[3]):

-

Reaction Setup: To a round-bottom flask, add 2,5-hexanedione (1.0 eq) and 2-bromoaniline (1.05 eq).

-

Solvent and Catalyst: Add glacial acetic acid as the solvent and catalyst. The volume should be sufficient to dissolve the reactants upon heating.

-

Heating: Heat the mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. This will precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove residual acetic acid. The crude intermediate, 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole, can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the standard method for formylating electron-rich aromatic rings, such as pyrroles. The reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Mechanism Rationale: The Vilsmeier reagent, a chloroiminium ion, is a mild electrophile. The electron-rich pyrrole ring attacks the electrophile, preferentially at the C3 position due to the directing effects of the N-aryl and methyl groups. A subsequent hydrolysis step during the work-up converts the resulting iminium salt into the carbaldehyde.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath (0 °C), slowly add phosphorus oxychloride (1.2 eq) to N,N-dimethylformamide (DMF) (used as solvent and reagent). Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Addition of Pyrrole: Dissolve the 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole intermediate (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 50-60 °C for 1-3 hours, monitoring by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Add a solution of sodium hydroxide or sodium acetate to neutralize the acid and hydrolyze the intermediate, stirring until the product precipitates.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the final product's structure would rely on a combination of standard spectroscopic techniques. The expected data, based on analysis of similar structures found in the literature, are as follows.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet is expected around δ 9.5-9.8 ppm.

-

Aromatic Protons (Bromophenyl Ring): A complex multiplet pattern between δ 7.2-7.8 ppm, corresponding to the four protons on the substituted phenyl ring.

-

Pyrrole Proton (C4-H): A singlet is expected around δ 6.8-7.0 ppm.

-

Methyl Protons (-CH₃): Two distinct singlets for the C2-CH₃ and C5-CH₃ groups, likely appearing around δ 2.2-2.6 ppm. The ortho-bromo group may cause a slight differentiation in their chemical shifts.

-

-

¹³C NMR:

-

Aldehyde Carbonyl (C=O): A signal is expected in the range of δ 185-190 ppm.

-

Aromatic & Pyrrole Carbons: Multiple signals between δ 110-145 ppm. The carbon bearing the bromine (C-Br) would appear around δ 120-125 ppm.

-

Methyl Carbons (-CH₃): Signals for the two methyl carbons are expected in the aliphatic region, around δ 12-15 ppm.

-

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): The calculated exact mass for the protonated molecule [M+H]⁺ is approximately 278.0177 Da. A key characteristic would be the isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two major peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 278 and 280).

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1660-1680 cm⁻¹.

-

C-H Stretch (Aldehyde): A medium intensity peak may be observed around 2820-2850 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A band around 1250-1350 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically below 700 cm⁻¹.

Applications and Research Outlook

Substituted pyrrole-3-carbaldehydes are valuable synthetic intermediates. The aldehyde group is a versatile handle for a wide array of chemical transformations, including:

-

Reductive amination to form amines.

-

Wittig reactions to form alkenes.

-

Condensation reactions to build larger, more complex heterocyclic systems.

N-aryl pyrroles, particularly those with halogen substituents, are explored in various research domains. Analogous N-aryl-2,5-dimethylpyrrole structures have been investigated for their potent activity against multidrug-resistant mycobacteria, highlighting the potential of this scaffold in the development of new anti-tuberculosis agents. The presence of the bromine atom also makes the compound a candidate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling further functionalization to create diverse chemical libraries for drug discovery and materials science applications.

Conclusion

While 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is not a widely cataloged compound, its synthesis is highly feasible through established and reliable organic chemistry reactions. The Paal-Knorr synthesis provides a direct route to the core pyrrole structure, and the Vilsmeier-Haack reaction offers a regioselective method for introducing the critical aldehyde functionality. The analytical characterization of this molecule would be straightforward using modern spectroscopic methods. Its structural motifs suggest significant potential as a versatile building block for creating novel compounds with potential applications in medicinal chemistry and beyond.

References

- This entry is intentionally left blank.

- This entry is intentionally left blank.

- N-(o-nitro aryl)- and N-(o-acetamino aryl)-2, 5-dimethyl pyrroles are synthesized by Paal-Knorr reaction by condensing acetonyl acetone with o-nitro anilines and o-acetamino anilines respectively. Reduction of the nitro aryl pyrroles and hydrolysis of acetamino aryl pyrroles yielded the corresponding N-(o-amino aryl)-2, 5-dimethyl pyrroles. Indian Journal of Chemistry.

- This entry is intentionally left blank.

- This entry is intentionally left blank.

-

Kumar, I., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Available at: [Link]

-

DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. Indian Journal of Chemistry. Available at: [Link]

-

Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. ias.ac.in [ias.ac.in]

- 4. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium [scirp.org]

- 6. rsc.org [rsc.org]

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Introduction

The pyrrole scaffold is a foundational structural motif in a vast array of biologically active natural products, pharmaceuticals, and functional materials.[1][2] Specifically, N-aryl substituted pyrroles are of significant interest in medicinal chemistry, with derivatives showing promise in fields such as antitubercular drug discovery.[3][4] The target molecule, 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, serves as a versatile intermediate. The presence of a reactive carbaldehyde group allows for further functionalization, while the bromophenyl moiety is primed for cross-coupling reactions, offering a gateway to a diverse chemical space for drug development and materials science professionals.

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this key intermediate, structured as a two-step process. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale for the chosen methodologies, ensuring a reproducible and well-understood synthetic workflow.

Overall Synthetic Strategy

The synthesis is efficiently executed in two sequential, high-yielding steps:

-

Paal-Knorr Pyrrole Synthesis: Construction of the core pyrrole ring system by condensing 2-bromoaniline with 2,5-hexanedione.

-

Vilsmeier-Haack Formylation: Electrophilic formylation of the electron-rich pyrrole intermediate to introduce the carbaldehyde group at the C-3 position.

Caption: Overall two-step synthesis workflow.

Part 1: Synthesis of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole via Paal-Knorr Reaction

The Paal-Knorr synthesis is a classic and highly effective method for constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[2][5][6] Its operational simplicity, use of readily available starting materials, and generally high yields make it the preferred method for generating the N-aryl pyrrole core.[1]

Causality and Mechanistic Overview

The reaction proceeds under weakly acidic conditions, which are crucial for activating the carbonyl groups without promoting side reactions like furan formation.[5] The mechanism, investigated by V. Amarnath et al., involves the initial nucleophilic attack of the primary amine (2-bromoaniline) on a protonated carbonyl group of 2,5-hexanedione to form a hemiaminal intermediate.[6] This is followed by a second intramolecular nucleophilic attack by the nitrogen atom on the remaining carbonyl group. This ring-closing step, which forms a dihydroxy-tetrahydropyrrole derivative, is typically the rate-determining step.[1][7] A subsequent dehydration cascade yields the stable, aromatic pyrrole ring.

Caption: Simplified Paal-Knorr reaction mechanism.

Detailed Experimental Protocol

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,5-hexanedione (1.0 eq), 2-bromoaniline (1.0 eq), and a suitable solvent such as ethanol or glacial acetic acid.

-

Catalysis: Add a catalytic amount of a protic acid, such as glacial acetic acid (if not used as the solvent) or a drop of concentrated hydrochloric acid, to the mixture.[1]

-

Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-3 hours).

-

Work-up: Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Isolation: If a precipitate forms, collect the crude product by vacuum filtration. If no solid forms, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole.

Part 2: Vilsmeier-Haack Formylation of the Pyrrole Intermediate

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] The pyrrole ring is highly activated towards electrophilic aromatic substitution, making it an ideal substrate for this transformation.[10]

Causality and Mechanistic Overview

The reaction's efficacy stems from the in-situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[9][10] This iminium ion is electrophilic enough to attack the electron-rich pyrrole ring. The subsequent intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.

Regioselectivity: For 1-substituted pyrroles, Vilsmeier-Haack formylation can occur at either the C-2 (α) or C-3 (β) position. The outcome is governed by a combination of steric and electronic factors.[11] For the 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole intermediate, the C-2 and C-5 positions are already substituted with methyl groups. Therefore, the electrophilic attack is directed to one of the available β-positions (C-3 or C-4), leading regiospecifically to the 3-carbaldehyde product.

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Detailed Experimental Protocol

-

Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (used as both reagent and solvent) in an ice bath (0 °C). Add phosphorus oxychloride (POCl₃) (typically 1.1 - 1.5 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve the 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole intermediate (1.0 eq) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane (DCM).[9] Add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the temperature controlled.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 40-60 °C). Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture in an ice bath and carefully quench it by pouring it onto crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the mixture is neutral or slightly basic.

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected characterization data based on analogous compounds reported in the literature. Actual results may vary based on specific experimental conditions and scale.

| Parameter | Step 1: Paal-Knorr | Step 2: Vilsmeier-Haack |

| Starting Material | 2,5-Hexanedione, 2-Bromoaniline | 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole |

| Key Reagents | Acetic Acid (catalyst/solvent) | POCl₃, DMF |

| Typical Solvent | Acetic Acid or Ethanol | DMF or Dichloromethane |

| Temperature | Reflux | 0 °C to 60 °C |

| Typical Yield | > 80% | > 70% |

| Final Product Form | Solid | Solid |

| Expected ¹H NMR signals (CDCl₃, δ ppm) | N/A | Aldehyde proton (-CHO) ~9.5-9.7 ppm (singlet); Aromatic protons ~6.8-7.7 ppm (multiplets); Pyrrole proton ~6.8-7.0 ppm (singlet); Methyl protons ~2.3-2.6 ppm (singlets)[12][13] |

| Expected ¹³C NMR signals (CDCl₃, δ ppm) | N/A | Aldehyde carbon (~186 ppm); Pyrrole and aromatic carbons (~107-143 ppm); Methyl carbons (~13-15 ppm)[12][13] |

References

-

Biomimetic synthesis of 1-aryl-2,5-dimethyl pyrroles using egg white nano-ovalbumin at room temperature under solvent-free conditions. Iranian Journal of Catalysis. [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Paal–Knorr synthesis. Wikipedia. [Link]

-

The Formylation of N,N‑Dimethylcorroles. PubMed Central. [Link]

-

Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. MDPI. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. [Link]

-

Vilsmeier-Haack Reaction. YouTube. [Link]

-

Hexane-2,5-dione. Wikipedia. [Link]

-

Diastereo- and atroposelective synthesis of N-arylpyrroles enabled by light-induced phosphoric acid catalysis. PubMed Central. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. [Link]

-

One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. PubMed Central. [Link]

-

Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. The Royal Society of Chemistry. [Link]

-

Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Medicinal Chemistry Letters. [Link]

-

A Facile and Green Approach for One-Pot Synthesis of New Pyrrole Derivatives by Three-Component Reaction Between Pyrrole, Arylglyoxals and Meldrum's Acid. Organic Chemistry Research. [Link]

-

Formylation. Wikipedia. [Link]

-

Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. PubMed Central. [Link]

-

The Formylation of N, N‑Dimethylcorroles. PubMed. [Link]

-

Pyrrole-Spectral Data-191015. The Royal Society of Chemistry. [Link]

-

Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria. ACS Publications. [Link]

-

(PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. ResearchGate. [Link]

-

What is the mechanism of the reaction of hexane-2,5-dione with NaOI to form succinic acid?. Stack Exchange. [Link]

-

Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. [Link]

-

1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl-. SIELC Technologies. [Link]

-

What is the mechanism of the reaction between hexane-2,5-dione and nitrous acid?. Stack Exchange. [Link]

-

Reaction of 2,5-hexanedione (2,5-HD, (A)) and 1,2-diacetylbenzene... ResearchGate. [Link]

-

Synthesis of 2,5-hexanedione from ethene. Reddit. [Link]

- Patent WO 2016/175555 A2.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

In-depth Technical Guide to the Spectral Characteristics of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

A Predictive and Interpretive Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for the novel compound 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. In the absence of direct experimental data, this document serves as a robust predictive and interpretive resource for researchers in organic synthesis, medicinal chemistry, and drug development. By leveraging established spectroscopic principles and comparative analysis with structurally analogous compounds, we present a detailed forecast of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule. This guide is designed to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a polysubstituted pyrrole derivative. The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a 2-bromophenyl group at the nitrogen, along with methyl and carbaldehyde functionalities on the pyrrole ring, is anticipated to confer unique electronic and steric properties, making it a compound of interest for further investigation in drug discovery programs.

Accurate structural elucidation is paramount in chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide offers a detailed predictive analysis of the spectral data for 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, providing a foundational reference for its synthesis and future studies.

Molecular Structure and Predicted Spectral Features

The molecular structure of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is presented below, with atoms numbered for clarity in the subsequent NMR analysis. The key structural features influencing its spectral properties are the N-aryl bond, the electron-withdrawing carbaldehyde group, the electron-donating methyl groups, and the steric and electronic effects of the ortho-bromine atom on the phenyl ring.

Caption: Molecular structure of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]

Standard Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a small organic molecule is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 400 MHz for protons.[3]

-

¹H NMR Parameters: Typical parameters include a 30° pulse, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Parameters: A proton-decoupled experiment is typically run with a larger number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum is based on the analysis of substituent effects and comparison with known pyrrole derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| Aldehyde-H | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |

| H-4 (Pyrrole) | 6.5 - 6.7 | Singlet (s) | 1H | This proton is on an electron-rich pyrrole ring and is deshielded by the adjacent aldehyde group. |

| 2-CH₃ | 2.3 - 2.5 | Singlet (s) | 3H | Methyl group attached to the pyrrole ring, slightly deshielded by the aromatic system. |

| 5-CH₃ | 2.1 - 2.3 | Singlet (s) | 3H | Methyl group at the 5-position, generally less deshielded than the 2-methyl group due to proximity to the aldehyde. |

| H-3', H-4', H-5', H-6' (Aromatic) | 7.2 - 7.8 | Multiplet (m) | 4H | Protons on the bromophenyl ring will appear as a complex multiplet due to their distinct chemical environments and coupling. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The predicted ¹³C NMR chemical shifts are estimated based on the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Aldehyde) | 185 - 190 | The carbonyl carbon of an aldehyde is significantly deshielded. |

| C-2, C-5 (Pyrrole) | 135 - 145 | Carbons bearing the methyl groups on the pyrrole ring. |

| C-3 (Pyrrole) | 125 - 130 | Carbon attached to the aldehyde group. |

| C-4 (Pyrrole) | 110 - 115 | Unsubstituted carbon on the pyrrole ring. |

| C-1' (Aromatic) | 135 - 140 | Carbon of the phenyl ring attached to the pyrrole nitrogen. |

| C-2' (Aromatic) | 120 - 125 | Carbon bearing the bromine atom. |

| C-3', C-4', C-5', C-6' (Aromatic) | 125 - 135 | Remaining carbons of the bromophenyl ring. |

| 2-CH₃ | 12 - 15 | Methyl carbon at the 2-position. |

| 5-CH₃ | 10 - 13 | Methyl carbon at the 5-position. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4]

Standard Experimental Protocol: FT-IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is as follows:

-

Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) to a fine powder.[5]

-

Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[6]

Predicted IR Absorption Bands

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H Stretch | Aromatic (Pyrrole and Phenyl) |

| 2950 - 2850 | C-H Stretch | Aliphatic (Methyl) |

| ~2820 and ~2720 | C-H Stretch (Fermi doublet) | Aldehyde |

| 1660 - 1680 | C=O Stretch | Aldehyde |

| 1580 - 1600 | C=C Stretch | Aromatic (Pyrrole and Phenyl) |

| ~1470 | C-N Stretch | Pyrrole Ring |

| 1020 - 1060 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[7]

Standard Experimental Protocol: Electron Ionization (EI)-MS

A standard protocol for EI-MS is:

-

Sample Introduction: Introduce a small amount of the volatile sample into the high-vacuum source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.[8]

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected to be observed with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The predicted m/z for the molecular ions will be approximately 277 and 279.

-

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde under electron ionization.

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 277, 279 | [C₁₃H₁₂BrNO]⁺˙ (Molecular Ion) | - |

| 276, 278 | [C₁₃H₁₁BrNO]⁺ | Loss of a hydrogen radical from the aldehyde. |

| 248, 250 | [C₁₂H₁₂BrN]⁺ | Loss of the formyl radical (CHO). |

| 198 | [C₁₃H₁₂NO]⁺ | Loss of a bromine radical. |

| 155, 157 | [C₆H₄Br]⁺ | Cleavage of the N-aryl bond. |

Plausible Synthetic Route

The Paal-Knorr synthesis is a widely used and efficient method for the preparation of substituted pyrroles.[9] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst.

Paal-Knorr Synthesis Workflow

Caption: A plausible synthetic workflow for 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde via the Paal-Knorr reaction.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. The predicted data, based on established spectroscopic principles and comparison with analogous compounds, serves as a valuable resource for the identification and characterization of this novel compound. While these predictions offer a strong foundation, experimental verification remains the gold standard for structural elucidation. The synthetic protocol outlined provides a viable route for obtaining the compound for such empirical studies.

References

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]

-

The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry (RSC Publishing). [Link]

-

Paal-Knorr synthesis of N-substituted pyrroles 3a–k. ResearchGate. [Link]

-

NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link][2]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. [Link][8]

-

Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link][1]

-

Sample preparation for FT-IR. University of Colorado Boulder. [Link][5]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. [Link]

-

NMR Guidelines for ACS Journals. ACS Publications. [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Determining the Solubility of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Organic Solvents

Executive Summary

Physicochemical Characterization and Solubility Predictions

The solubility of a compound is fundamentally governed by its molecular structure.[2] An analysis of the structural features of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde allows for a qualitative prediction of its behavior in various solvents, guided by the principle of "like dissolves like".[3][4]

Table 1: Physicochemical Properties of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂BrNO | [5] |

| Molecular Weight | 278.15 g/mol | [5] |

| LogP (Predicted) | 4.58 | [5] |

| Structure | ||

| 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde |

Structural Analysis for Solubility Prediction:

-

Predominantly Non-polar Character: The molecule's structure is dominated by lipophilic components: a bromophenyl ring, a dimethyl-substituted pyrrole core, and a total of 13 carbon atoms. The high predicted LogP value of 4.58 strongly suggests poor aqueous solubility and a preference for non-polar, lipophilic environments.[5]

-

Polar Functionality: The presence of a carbaldehyde (aldehyde) group introduces a polar C=O bond, capable of dipole-dipole interactions. The nitrogen atom within the pyrrole ring also contributes to the molecule's polarity, though its lone pair is involved in the aromatic system, reducing its basicity.[1]

-

Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor. The molecule lacks a hydrogen bond donor group (like -OH or -NH). This limits its ability to form strong hydrogen bonds with protic solvents like water or ethanol, but allows for favorable interactions with solvents that are hydrogen bond donors.

Predicted Solubility Trend: Based on this analysis, the compound is expected to exhibit the highest solubility in moderately polar aprotic and non-polar organic solvents that can accommodate its large hydrophobic structure. Solubility is predicted to decrease as solvent polarity increases, with very low solubility expected in highly polar protic solvents like water.

Theoretical Framework: Factors Governing Solubility

The dissolution process is a complex interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Caption: Key factors influencing the solubility of an organic compound.

Experimental Protocol: Saturated Shake-Flask Method

To obtain reliable, quantitative solubility data, the equilibrium shake-flask method is the gold standard.[6] This method involves generating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute in the supernatant.

Causality Behind Experimental Choices:

-

Equilibrium: Shaking the suspension for an extended period (e.g., 24-48 hours) is crucial to ensure that the system reaches thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited value.

-

Temperature Control: The solubility of most solids increases with temperature.[6] Therefore, conducting the experiment in a temperature-controlled environment (e.g., an incubator shaker or water bath) is essential for reproducibility and accuracy.

-

Phase Separation: It is critical that the analyzed sample contains only the dissolved solute. Centrifugation or filtration is used to effectively remove all undissolved solid particulates from the supernatant before analysis.

-

Analytical Method: A sensitive and specific analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection is ideal. It allows for accurate quantification of the analyte even at low concentrations and can separate it from any potential impurities.

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

-

Materials & Equipment:

-

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (solid)

-

Selected organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Dimethyl Sulfoxide)

-

Glass vials with Teflon-lined screw caps

-

Temperature-controlled incubator shaker

-

Analytical balance

-

Calibrated pipettes

-

Centrifuge

-

Validated HPLC-UV system

-

-

Procedure:

-

Add an excess amount of the solid compound (e.g., 10-20 mg, accurately weighed) to a glass vial. An excess is visually confirmed by the presence of undissolved solid throughout the experiment.

-

Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Securely cap the vial and place it in an incubator shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for 24 to 48 hours to ensure equilibrium is reached.

-

After equilibration, remove the vials and centrifuge them at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

-

Dilute the supernatant sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the pre-established HPLC calibration curve.

-

Analyze the diluted sample by HPLC to determine the concentration.

-

-

Data Analysis & Calculation:

-

The solubility (S) is calculated using the concentration determined by HPLC (C_HPLC) and the dilution factor (DF):

-

S (mg/mL) = C_HPLC (mg/mL) × DF

-

-

The dilution factor is the ratio of the final volume to the initial supernatant volume.

-

Data Presentation and Interpretation

To ensure data is structured, comparable, and useful for future applications, results should be recorded in a standardized format.

Table 2: Template for Recording Experimental Solubility Data at 25°C

| Solvent | Solvent Class | Dielectric Constant (ε) | Qualitative Observation | Quantitative Solubility (mg/mL) | Molar Solubility (mol/L) |

| n-Hexane | Non-polar | 1.88 | |||

| Toluene | Non-polar | 2.38 | |||

| Dichloromethane | Polar Aprotic | 9.08 | |||

| Acetone | Polar Aprotic | 20.7 | |||

| Ethyl Acetate | Polar Aprotic | 6.02 | |||

| Ethanol | Polar Protic | 24.5 | |||

| Methanol | Polar Protic | 32.7 | |||

| Dimethyl Sulfoxide | Polar Aprotic | 46.7 | |||

| Water | Polar Protic | 80.1 |

Conclusion

While specific published solubility data for 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is scarce, a thorough analysis of its physicochemical properties strongly indicates a preference for non-polar to moderately polar organic solvents. This technical guide provides the necessary theoretical foundation and a detailed, robust experimental protocol to empower researchers to generate this critical data. The application of the standardized shake-flask method, coupled with precise HPLC analysis, will yield reliable and reproducible solubility values. This information is indispensable for optimizing reaction conditions, developing purification strategies, and advancing the use of this compound in pharmaceutical and chemical research.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link][7][8]

-

Nguyen, B., Corbett, M., & et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link][9]

-

Hughes, L. D., & Palmer, D. S. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link][2]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link][6]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link][3]

-

California State University, Los Angeles, Department of Chemistry. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link][10]

-

Dhamrait, A. K. (2015). Solubility and its determination. Slideshare. [Link][11]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link][4]

-

S. M. Ali, et al. (2011). Direct catalytic synthesis of densely substituted 3-formylpyrroles from imines and 1,4-ketoaldehydes. The Royal Society of Chemistry. [Link][12]

-

University of New England, School of Science and Technology. (2023). Solubility of Organic Compounds. [Link]

-

Al-Zahrani, F. M., & El-Shishtawy, R. M. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link][13]

-

Sharma, V., & Kumar, V. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link][1]

-

Google Patents. (2020). CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde. [14]

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. You are being redirected... [hit2lead.com]

- 6. youtube.com [youtube.com]

- 7. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

A Technical Guide to the Synthesis and Characterization of 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Introduction: The Pyrrole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrrole ring is a quintessential five-membered aromatic heterocycle that holds a privileged status in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties and versatile reactivity make it a foundational building block in a multitude of FDA-approved drugs, including the blockbuster cholesterol-lowering agent atorvastatin (Lipitor) and the multi-kinase inhibitor sunitinib (Sutent).[1][3] The ability to readily functionalize the pyrrole core allows for the precise tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets.[2]

This guide focuses on a specific, highly functionalized derivative: 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde . This compound is of significant interest to researchers as a versatile synthetic intermediate. Its structure combines three key features:

-

An N-aryl (2-bromophenyl) substituent , which provides a handle for further synthetic transformations, such as cross-coupling reactions.

-

A 2,5-dimethylated pyrrole core , which enhances the electron-donating nature of the ring and influences its metabolic stability.

-

A C3-carbaldehyde group , a reactive functional group that serves as a key precursor for constructing more complex molecular architectures.

This document provides a comprehensive technical overview of a robust synthetic strategy for this compound, detailed protocols for its characterization, and insights into its potential applications for professionals in drug development and chemical research.

Strategic Synthesis: A Two-Step Approach

The most logical and efficient pathway to construct 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves a sequential two-step process. This strategy first builds the core heterocyclic scaffold and then introduces the desired aldehyde functionality.

-

Step 1: Paal-Knorr Pyrrole Synthesis. This classic condensation reaction is one of the most reliable methods for forming substituted pyrroles.[4][5][6] The core principle involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mildly acidic conditions.[4] For our target, the reaction between 2,5-hexanedione and 2-bromoaniline yields the N-substituted pyrrole intermediate, 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole. The acid catalyst protonates a carbonyl group, facilitating nucleophilic attack by the amine, followed by cyclization and dehydration to form the aromatic pyrrole ring.[5][7]

-